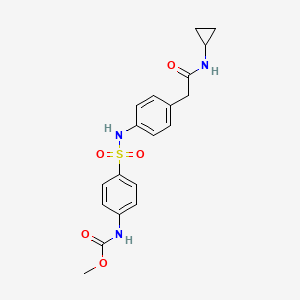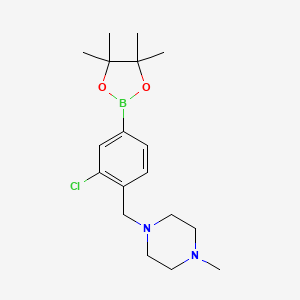
3-Chloro-4-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Chloro-4-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often commercially available . These features make them attractive for chemical transformations, where the valuable boron moiety remains in the product .
科学的研究の応用
Solubility and Organic Synthesis Applications
Solubility in Organic Solvents : Leszczyński et al. (2020) explored the solubility of phenylboronic acids and their esters, including pinacol esters, in various organic solvents. They found that pinacol esters show better solubility than the parent acid across all tested solvents, with significant implications for their use in organic synthesis and materials science (Leszczyński, Hofman, & Sporzyński, 2020).
Phosphorescence Properties : Shoji et al. (2017) reported the unexpected discovery that simple arylboronic esters exhibit phosphorescence at room temperature. This property, typically associated with heavy atoms or carbonyl groups, opens new avenues for using these compounds in the development of organic phosphorescent materials (Shoji et al., 2017).
Polymer Chemistry and Materials Science
Responsive Polymers : Cui et al. (2017) and Song et al. (2013) demonstrated the synthesis of H2O2-cleavable poly(ester-amide)s and poly(amino ester)s incorporating phenylboronic acid esters. These materials degrade in response to H2O2, suggesting potential applications in drug delivery and responsive materials (Cui, Zhang, Du, & Li, 2017); (Song, Ji, Du, & Li, 2013).
Insulin Delivery Devices : Tong et al. (2018) developed a dual-responsive insulin delivery device integrating glucose- and H2O2-responsive polymeric vesicles with microneedles. This innovative approach suggests the utility of boronic ester-containing polymers in advanced biomedical applications, such as diabetes management (Tong, Zhou, Zhong, Tang, Lei, Luo, Ma, & Liu, 2018).
Catalysis and Organic Transformations
Suzuki Coupling Reactions : Arylboronic esters serve as crucial intermediates in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules. Research by Chaumeil, Drian, and Defoin (2002) underscores their utility in forming symmetrical terphenyls, highlighting their significance in organic synthesis (Chaumeil, Drian, & Defoin, 2002).
Hydrolysis at Physiological pH : The stability of phenylboronic pinacol esters in aqueous environments is crucial for their pharmaceutical and biomedical applications. Achilli et al. (2013) investigated their hydrolysis, noting the significant influence of pH on their stability, which is vital for designing drug delivery systems and sensors (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).
作用機序
The mechanism of action of pinacol boronic esters in chemical reactions often involves the conversion of the boron moiety into various functional groups . In the Suzuki–Miyaura coupling, for example, the boron moiety is transferred from the boronic ester to palladium in a process called transmetalation .
将来の方向性
The future directions in the research and application of pinacol boronic esters, including “3-Chloro-4-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester”, could involve the development of new synthetic methods and applications. For instance, the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored . Furthermore, the development of more stable and less reactive boronic esters could expand their use in various chemical transformations .
特性
IUPAC Name |
1-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BClN2O2/c1-17(2)18(3,4)24-19(23-17)15-7-6-14(16(20)12-15)13-22-10-8-21(5)9-11-22/h6-7,12H,8-11,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCXAKUJVOAXGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCN(CC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
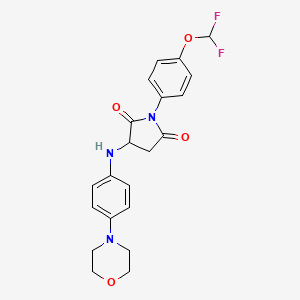
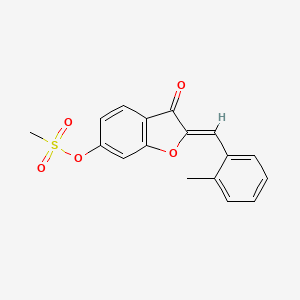
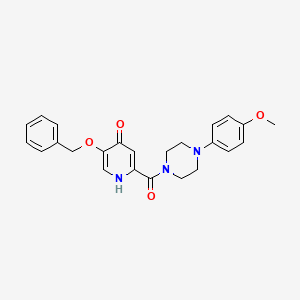
![4-fluoro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2671998.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2671999.png)
![1-Benzofuran-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2672000.png)
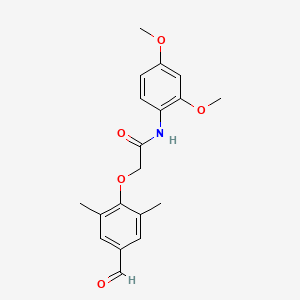
![Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2672005.png)
![N-butan-2-yl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2672007.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2672009.png)

![(E)-ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2672011.png)
![6-[(4-ethenylphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2672013.png)
